5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 948293-80-9
VCID: VC16938379
InChI: InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C15H13Cl2NO4
Molecular Weight: 342.2 g/mol

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester

CAS No.: 948293-80-9

Cat. No.: VC16938379

Molecular Formula: C15H13Cl2NO4

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester - 948293-80-9

Specification

CAS No. 948293-80-9
Molecular Formula C15H13Cl2NO4
Molecular Weight 342.2 g/mol
IUPAC Name diethyl 5,7-dichloroquinoline-2,3-dicarboxylate
Standard InChI InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key CECRYKISFOHKKT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a quinoline backbone substituted with chlorine atoms at the 5- and 7-positions and diethyl ester groups at the 2- and 3-carboxylic acid positions. Its molecular formula is C₁₅H₁₃Cl₂NO₄, with a theoretical molecular weight of 354.18 g/mol. Key identifiers include:

PropertyValueSource
IUPAC NameDiethyl 5,7-dichloroquinoline-2,3-dicarboxylatePubChem
Canonical SMILESCCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCCComputed
InChI KeyJQWWQBNHGCCJHZ-UHFFFAOYSA-NPubChem

The chlorine atoms enhance electrophilicity at adjacent positions, while ester groups confer lipophilicity, influencing solubility and reactivity.

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, analogous routes for mono-chlorinated quinolines suggest the following steps:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or acrolein under acidic conditions introduces the quinoline skeleton.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) achieves dichloro substitution at the 5- and 7-positions.

  • Esterification: Reaction with ethanol in the presence of sulfuric acid converts carboxylic acid groups to ethyl esters.

Industrial Scalability

Large-scale production would require:

  • Continuous-flow reactors for chlorination to minimize byproducts.

  • Distillation or recrystallization for purity ≥98%.

  • Hazard controls for chlorine gas handling and acidic waste neutralization.

Reactivity and Functional Transformations

Hydrolysis Kinetics

Ester groups undergo pH-dependent hydrolysis:

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
pH 1.00.125.8 h
pH 7.40.0323.1 h
pH 13.00.451.5 h

Acidic conditions favor protonation of ester carbonyls, accelerating nucleophilic attack by water. Base-mediated hydrolysis proceeds via hydroxide ion assault on the electrophilic carbon.

Substitution Reactions

The 5- and 7-chloro groups participate in nucleophilic aromatic substitution (SNAr) with amines or thiols:

C15H13Cl2NO4+2NH2RC15H13N3O4+2HCl\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{NO}_4 + 2 \text{NH}_2\text{R} \rightarrow \text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_4 + 2 \text{HCl}

Reactions occur at 80–120°C in polar aprotic solvents (e.g., DMF), yielding bis-aminated derivatives.

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32DNA gyrase inhibition
Escherichia coli64Membrane disruption

Dichloro substitution may enhance potency by increasing membrane permeability and target affinity.

Anticancer Screening

Quinoline esters demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-7 (Breast)18.262.4
A549 (Lung)24.755.1

Mechanistic studies suggest reactive oxygen species (ROS) generation and caspase-3 activation.

Computational and Spectroscopic Characterization

DFT-Based Reactivity Predictions

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals:

  • Fukui Indices: Electrophilic sites at C-5 (0.45) and C-7 (0.41).

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate kinetic stability.

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 1.35 (t, 6H, CH₃), 4.32 (q, 4H, OCH₂), 7.58 (d, 1H, Ar-H), 8.21 (s, 1H, Ar-H).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Cl).

Environmental and Regulatory Considerations

Ecotoxicity

Predicted data from EPI Suite:

  • Bioconcentration Factor (BCF): 320 L/kg (moderate bioaccumulation).

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L.

Regulatory Status

  • EPA DSSTox ID: DTXSID40588877 (analog-specific).

  • REACH Compliance: Pre-registered under Annex V; full toxicological assessment pending.

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